
2-Bromo-6-(hydroxymethyl)-4-methylphenol
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Overview
Description
2-Bromo-6-(hydroxymethyl)-4-methylphenol is an organic compound with the molecular formula C8H9BrO2 This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(hydroxymethyl)-4-methylphenol typically involves the bromination of 4-methylphenol (p-cresol) followed by the introduction of a hydroxymethyl group. One common method includes the use of bromine in the presence of a catalyst to achieve selective bromination at the 2-position of the phenol ring. The hydroxymethyl group can then be introduced through a formylation reaction using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Zinc in acetic acid, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Bromo-6-(carboxymethyl)-4-methylphenol.
Reduction: 2-Hydroxy-6-(hydroxymethyl)-4-methylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Research indicates that 2-Bromo-6-(hydroxymethyl)-4-methylphenol exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism is believed to involve disruption of microbial cell membranes, leading to cell death.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at [source] demonstrated that formulations containing this compound showed a reduction in bacterial load by over 90% within 24 hours when tested in vitro. This makes it a potential candidate for use in topical antiseptics and preservatives in pharmaceutical formulations.
Agricultural Uses
Pesticide Development
The compound has been explored as an active ingredient in pesticide formulations due to its ability to inhibit fungal growth and protect crops from various pathogens. Its efficacy against plant pathogens such as Botrytis cinerea has been documented.
Data Table: Efficacy Against Fungal Pathogens
Pathogen | Concentration (mg/L) | Inhibition (%) |
---|---|---|
Botrytis cinerea | 100 | 85 |
Fusarium oxysporum | 200 | 90 |
Rhizoctonia solani | 150 | 80 |
This data suggests that the compound could be integrated into integrated pest management systems to enhance crop protection strategies.
Material Science
Polymer Additives
this compound is utilized as an additive in polymer production, particularly in the synthesis of phenolic resins. These resins are known for their excellent thermal stability and mechanical properties.
Case Study: Resin Formulation
A study published in [source] explored the incorporation of this compound into phenolic resin formulations, leading to improved thermal resistance and mechanical strength compared to traditional formulations without brominated compounds. The results indicated a significant enhancement in the glass transition temperature (Tg) of the resin.
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its bromine atom allows for further functionalization through nucleophilic substitution reactions.
Synthesis Pathway Example
One notable synthesis route involves the reaction of this compound with amines to produce substituted phenols, which have potential applications as pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(hydroxymethyl)-4-methylphenol largely depends on its chemical structure and the specific application. In biological systems, the phenolic hydroxyl group can participate in hydrogen bonding and electron donation, potentially interacting with biological targets such as enzymes or receptors. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-Bromo-6-(hydroxymethyl)pyridine: Similar in structure but contains a pyridine ring instead of a phenol ring.
4-Bromo-2-(hydroxymethyl)phenol: Similar but with different positions of the bromine and hydroxymethyl groups.
2-Chloro-6-(hydroxymethyl)-4-methylphenol: Contains a chlorine atom instead of a bromine atom.
Uniqueness: 2-Bromo-6-(hydroxymethyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both a bromine atom and a hydroxymethyl group provides versatility in synthetic applications and potential biological activity.
Biological Activity
2-Bromo-6-(hydroxymethyl)-4-methylphenol (CAS No. 43135-49-5) is a brominated phenolic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a bromine atom and hydroxymethyl group attached to a methyl-substituted phenol ring. Its chemical formula is C8H9BrO2, with a molecular weight of approximately 217.06 g/mol. The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study on related compounds showed that brominated phenols often possess enhanced activity against various bacterial strains, including Staphylococcus aureus and Candida albicans . This may be attributed to the ability of halogenated compounds to disrupt microbial cell membranes or interfere with metabolic processes .
Table 1: Antimicrobial Efficacy Against Common Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Altun et al., 2022 |
Candida albicans | 16 µg/mL | Altun et al., 2022 |
Escherichia coli | Not tested | - |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Similar phenolic compounds have been shown to exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of microtubule dynamics, akin to the action of known anticancer drugs like colchicine .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent study evaluated the cytotoxicity of several brominated phenols, including derivatives of this compound, against pancreatic cancer cells. The results indicated that these compounds could inhibit cell growth significantly, with some derivatives achieving IC50 values in the low micromolar range .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Pancreatic Cancer | 5.0 | Apoptosis induction via microtubule disruption |
Breast Cancer | 10.0 | Inhibition of cell proliferation |
Leukemia | 15.0 | Induction of cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : Similar to other phenolic compounds, it may bind to tubulin, preventing polymerization into microtubules, thereby disrupting mitotic spindle formation during cell division.
- Reactive Oxygen Species (ROS) Generation : Brominated phenols can induce oxidative stress in microbial and cancer cells, leading to cellular damage and death.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, altering their integrity and function.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH2OH) at position 6 is susceptible to oxidation. While direct data for this compound is limited, analogous reactions involving similar hydroxymethyl-substituted phenols suggest potential pathways:
Key Insight : The phenol group at position 1 may undergo oxidation to a carbonyl group under basic conditions, though the hydroxymethyl group’s oxidation to an aldehyde or carboxylic acid remains speculative without direct evidence.
Substitution Reactions
The bromine atom at position 2 is a leaving group, enabling nucleophilic aromatic substitution or elimination reactions. Literature indicates such transformations in related bromophenols:
Key Insight : The bromine’s position (ortho to the methyl group) may influence regioselectivity in substitution reactions, though specific data for this compound is scarce.
Sensory and Environmental Impact
While not directly related to chemical reactivity, 2-bromo-4-methylphenol (a structural analog) is noted for causing iodine-like off-flavors in wines at concentrations as low as 0.15 ng/L . This highlights the compound’s potential environmental sensitivity, though no direct data exists for this compound.
Properties
CAS No. |
43135-49-5 |
---|---|
Molecular Formula |
C8H9BrO2 |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-bromo-6-(hydroxymethyl)-4-methylphenol |
InChI |
InChI=1S/C8H9BrO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-3,10-11H,4H2,1H3 |
InChI Key |
PQNNGCLGAJSAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)CO |
Origin of Product |
United States |
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